The biological activity of Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid primarily stems from its role as a building block in peptide synthesis. Peptides synthesized using this compound may exhibit various biological functions depending on their sequence and structure. The cyclopentyl moiety may influence the conformation and stability of peptides, potentially affecting their interactions with biological targets. Research indicates that modified amino acids can enhance the pharmacological properties of peptides, such as increased stability and bioavailability .
The synthesis of Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid typically involves:
Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid finds numerous applications in scientific research:
Studies investigating the interactions of Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid focus on its role in peptide binding and activity. The unique structural features imparted by the cyclopentyl group may enhance binding affinities toward specific receptors or enzymes, influencing biological outcomes. Additionally, research into the self-assembly properties of Fmoc-modified peptides has revealed potential for creating nanostructured materials with tailored functionalities .
Several compounds share structural similarities with Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Fmoc-(S)-2-amino-4,4-difluorobutyric acid | C19H17F2NO4 | Contains difluorobutyric acid; enhances lipophilicity. |
Fmoc-(R)-2-amino-4-cyclopentylbutanoic acid | C24H27NO4 | Enantiomer of the target compound; similar applications in peptide synthesis. |
Fmoc-(R)-2-amino-4-cyclobutylbutanoic acid | C24H27NO4 | Similar cyclobutyl structure; used in similar synthetic pathways. |
The uniqueness of Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid lies in its specific cyclopentyl substituent, which may confer distinct steric and electronic properties compared to other derivatives, influencing both its reactivity and biological activity .
Fmoc-(S)-2-amino-4-cyclopentylbutanoic acid (CAS No. 2349655-85-0) is characterized by a chiral center at the C2 position, conferring strict (S)-stereochemistry. The IUPAC name, (2S)-4-cyclopentyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid, reflects its four-component structure:
Property | Value | Source |
---|---|---|
Molecular formula | C₂₄H₂₇NO₄ | |
Molecular weight | 393.48 g/mol | |
LogP (partition coefficient) | 4.95–5.17 | |
Rotatable bonds | 7–8 | |
Hydrogen bond acceptors | 3 | |
Topological polar surface area | 75.6–76 Ų |
The cyclopentyl group introduces steric bulk and lipophilicity (LogP ~5), enhancing membrane permeability and resistance to proteolytic degradation compared to linear alkyl chains. Nuclear magnetic resonance (NMR) studies confirm the chair conformation of the cyclopentane ring, which minimizes torsional strain and stabilizes peptide secondary structures.
The (S)-configuration at C2 ensures compatibility with ribosomal biosynthesis machinery when incorporated into peptide sequences. Enantiomeric purity (>98% ee) is critical, as the (R)-isomer (CAS No. N/A) exhibits divergent binding affinities and metabolic stability. X-ray crystallography of Fmoc-protected derivatives reveals planar alignment of the Fmoc group with the peptide backbone, optimizing π-π stacking interactions during solid-phase synthesis.